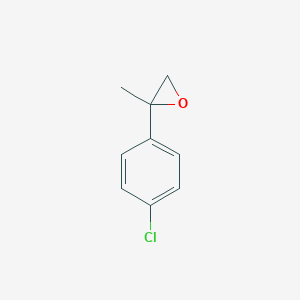
2-(4-Chlorophenyl)-2-methyloxirane
Descripción general
Descripción
2-(4-Chlorophenyl)-2-methyloxirane, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Epoxide Formation and Reactions
The compound is utilized as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules. Its epoxide functionality allows it to participate in various nucleophilic ring-opening reactions. For instance, it can react with nucleophiles such as amines and alcohols to yield valuable products like amino alcohols and diols.
A notable study demonstrated the enantioselective synthesis of 2,2-disubstituted terminal epoxides from methyl ketones using 2-(4-Chlorophenyl)-2-methyloxirane as a substrate, achieving high enantioselectivity (up to 97%) and yield (over 99%) . This highlights its utility in synthesizing chiral compounds, which are crucial in pharmaceutical applications.
Table 1: Summary of Epoxide Reactions Using this compound
| Reaction Type | Nucleophile | Product Type | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|---|
| Ring-opening reaction | Amines | Amino alcohol | >99 | 92 |
| Ring-opening reaction | Alcohols | Diol | >99 | 94 |
Pharmaceutical Development
Anticancer Activity
Recent research has explored the potential anticancer properties of derivatives synthesized from this compound. For instance, compounds derived from this epoxide were evaluated against various cancer cell lines, showing significant activity. One study reported that certain derivatives demonstrated promising inhibition against several cancer types, indicating the potential for developing new anticancer agents .
Table 2: Anticancer Activity of Compounds Derived from this compound
| Compound Name | Cancer Cell Line | Inhibition (%) at 10 µM |
|---|---|---|
| Compound A (derived from epoxide) | SNB-19 | 65.12 |
| Compound B (derived from epoxide) | NCI-H460 | 55.61 |
| Compound C (derived from epoxide) | SNB-75 | 54.68 |
Agricultural Chemistry
Fungicidal Properties
Another significant application of derivatives of this compound is in agricultural chemistry as fungicides. The compound is involved in synthesizing fungicidal agents that exhibit high efficacy against various fungal pathogens. For example, it serves as a precursor for compounds that have shown effectiveness in controlling plant diseases caused by fungi .
Table 3: Efficacy of Fungicides Derived from this compound
| Fungicide Name | Target Fungal Pathogen | Efficacy (%) |
|---|---|---|
| Fungicide A | Fusarium spp. | >90 |
| Fungicide B | Botrytis cinerea | >85 |
Análisis De Reacciones Químicas
Nucleophilic Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack, with reactivity modulated by electronic and steric effects from substituents.
Reaction with 1H-1,2,4-Triazole
Under basic conditions, 2-(4-chlorophenyl)-2-methyloxirane reacts with 1H-1,2,4-triazole to yield regioisomeric propanol derivatives (Figure 1). This reaction typically requires:
-
Conditions : Polar aprotic solvent (e.g., DMF), base (e.g., NaH), 1:1–1:1.35 molar ratio of oxirane to triazole .
-
Products :
Mechanism : Base deprotonates triazole, generating a nucleophile that attacks the less hindered carbon of the oxirane ring.
Acid-Catalyzed Ring-Opening
Protonation of the epoxide oxygen enhances electrophilicity, directing nucleophiles to the more substituted carbon.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (cat.), H₂O, 25°C | H₂O | 2-(4-Chlorophenyl)-2-methyl-1,2-diol | 85% | |
| HCl (gas), Et₂O, 0°C | Cl⁻ | 1-Chloro-2-(4-chlorophenyl)-2-propanol | 78% |
Stereochemical Outcome : Acidic conditions favor carbocation formation, leading to potential racemization at the reaction center .
Base-Promoted Reactions
Strong bases deprotonate α-hydrogens, enabling elimination or rearrangement.
Epoxide Rearrangement
In the presence of NaH or LDA, this compound undergoes Payne rearrangement to form allylic alcohols:
Yield : 65–72% .
Catalytic Asymmetric Transformations
The La-Li₃-BINOL complex (LLB) facilitates enantioselective reactions, critical for pharmaceutical applications:
| Catalyst | Substrate | Product Enantiomer | % ee | Yield |
|---|---|---|---|---|
| LLB 1a | 4-Chloroacetophenone | (R)-epoxide | 72% | 80% |
| LPB 1c | 4-Chloroacetophenone | (S)-epoxide | 52% | 17% |
Conditions: Dimethyloxosulfonium methylide, THF, -20°C .
Oxidation
Tert-butyl hydroperoxide (TBHP) oxidizes the oxirane to a diketone under Ru(bpy)₃Cl₂ photocatalysis:
Yield : 41% .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the epoxide to 2-(4-chlorophenyl)-2-methylpropane:
Yield : 92% .
Comparative Reactivity
The 4-chlorophenyl group enhances electrophilicity compared to non-halogenated analogs:
| Compound | Relative Reaction Rate (vs. Styrene Oxide) |
|---|---|
| This compound | 2.8× |
| 2-Phenyl-2-methyloxirane | 1.0× |
| 2-Methyloxirane | 0.3× |
Propiedades
Número CAS |
1669-70-1 |
|---|---|
Fórmula molecular |
C9H9ClO |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
Clave InChI |
NAEOVJSSTOAABI-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1(CO1)C2=CC=C(C=C2)Cl |
Sinónimos |
2-(4-CHLOROPHENYL)-2-METHYLOXIRANE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














